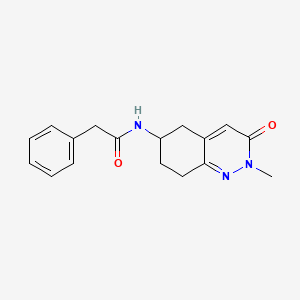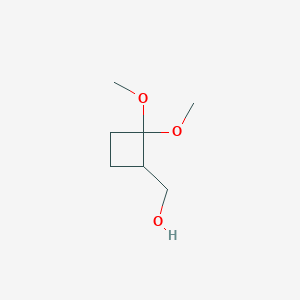
Fmoc-s-allyloxy-amidomethyl-d-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-s-allyloxy-amidomethyl-d-cysteine: is a synthetic amino acid derivative used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The compound has a molecular formula of C23H24N2O6S and a molecular weight of 456.5 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-s-allyloxy-amidomethyl-d-cysteine typically involves the protection of the amino group of d-cysteine with the Fmoc group. This is followed by the introduction of the allyloxy-amidomethyl group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection and deprotection steps. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of microwave-assisted synthesis can enhance the efficiency and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-s-allyloxy-amidomethyl-d-cysteine undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases such as piperidine or piperazine.
Substitution: The allyloxy group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine or piperazine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Allyloxy group substitution can be carried out using nucleophiles under basic conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-s-allyloxy-amidomethyl-d-cysteine is widely used in peptide synthesis as a building block for the preparation of peptides and proteins. It is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of peptide-based materials for various applications .
Mecanismo De Acción
The mechanism of action of Fmoc-s-allyloxy-amidomethyl-d-cysteine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyloxy-amidomethyl group provides additional functionality that can be exploited in subsequent chemical reactions .
Comparación Con Compuestos Similares
Fmoc-s-trityl-d-cysteine: Similar in structure but with a trityl protecting group instead of the allyloxy-amidomethyl group.
Fmoc-s-t-butyl-d-cysteine: Contains a t-butyl group instead of the allyloxy-amidomethyl group.
Uniqueness: Fmoc-s-allyloxy-amidomethyl-d-cysteine is unique due to the presence of the allyloxy-amidomethyl group, which provides additional reactivity and functionality compared to other similar compounds. This makes it particularly useful in specific peptide synthesis applications where additional functionalization is required .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGLBFCDKZINCU-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2729659.png)

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)
![[7-[(4-bromophenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2729662.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)




![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B2729675.png)

![N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2729679.png)


